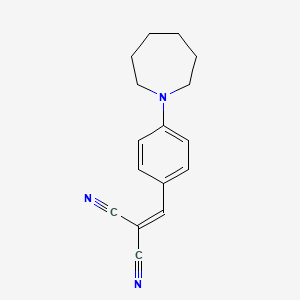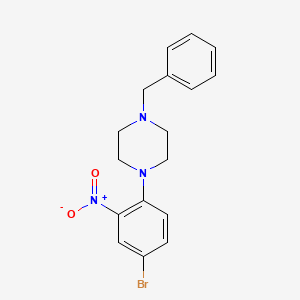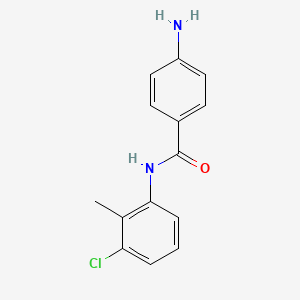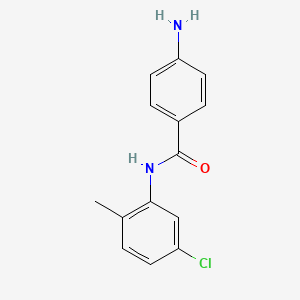
L-Proline, L-prolylglycyl-
説明
L-Proline is an amino acid and a building block for protein. It is consumed in the diet and can also be made by the body . L-Proline, L-prolylglycyl- is a compound that contains L-Proline .
Synthesis Analysis
L-Proline analogues have been developed due to their unique role in the folding and structure of proteins . They are valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis . L-Prolylglycyl-L-proline and L-prolylglycyl-L-prolylglycine and its methyl ester have been synthesized .Molecular Structure Analysis
L-Proline has a molecular weight of 115.13046 g/mol and a molecular formula of C5H9NO2 . L-Proline, L-prolylglycyl- contains a total of 39 bonds .Chemical Reactions Analysis
L-Proline is a small molecule, non-toxic, inexpensive, and readily available in both enantiomeric forms having bifunctional acid-base sites . The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .Physical And Chemical Properties Analysis
L-Proline has a melting point of 228 °C and is soluble in water at 1623 g/L (25 °C) .科学的研究の応用
Infrared Spectroscopy and Ion Mobility
“H-Pro-Gly-Pro-OH” has been utilized in the field of mass spectrometry and infrared spectroscopy . A study demonstrated the use of ion mobility to separate the protonated peptide Gly-Pro-Gly-Gly (GPGG), which is structurally similar to H-Pro-Gly-Pro-OH, into conformational families. This separation allows for the detailed analysis of peptide structures and their gas-phase conformations, which is crucial for understanding the intrinsic properties of peptides .
Fibrin Polymerization Inhibition
The compound has been identified as an inhibitor of fibrin monomer polymerization. It corresponds partly to the amino terminus of the fibrin chains and can prevent the spontaneous polymerization of fibrin monomers. This application is significant in the study of blood coagulation and could have therapeutic implications in conditions where fibrin overproduction is a concern .
Chemotaxis of Neutrophils
Research has shown that “H-Pro-Gly-Pro-OH” is generated from the breakdown of extracellular matrix collagen and is specifically chemotactic for neutrophils both in vitro and in vivo. This property is leveraged in studies related to inflammation and immune response, as neutrophils are key players in the body’s defense mechanism .
Study of Noncovalent Complexes
The peptide’s structure allows it to form noncovalent complexes, which are essential for understanding protein-protein and protein-ligand interactions. These complexes are studied using mass spectrometry and other analytical techniques to reveal insights into the condensed phase behavior of proteins and ligands .
Collagen Matrices and Tissue Engineering
“H-Pro-Gly-Pro-OH” is relevant in the development of collagen matrices for tissue engineering. These matrices are used to explore relationships between proteins and other cellular components, which is fundamental in regenerative medicine and the development of artificial tissues .
将来の方向性
特性
IUPAC Name |
(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPMXFSTKXXNHF-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-46-5 | |
| Record name | L-Proline, L-prolylglycyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80432628 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic Acid | |
CAS RN |
7561-51-5 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing tripeptides containing L-proline, L-hydroxyproline, and glycine?
A1: [] Peptides containing L-proline, L-hydroxyproline, and glycine are of significant interest due to their prevalence in collagen, a crucial structural protein. [] These tripeptides can serve as building blocks for synthesizing collagen-like materials with potential applications in tissue engineering, drug delivery, and wound healing. Understanding their synthesis is the first step towards exploring these applications.
Q2: Why is the synthesis of peptides containing L-proline and glycine important?
A2: [] L-proline, with its unique cyclic structure, introduces conformational constraints in peptides, influencing their folding and biological activity. Glycine, being the smallest amino acid, provides flexibility. [] Therefore, peptides containing both L-proline and glycine offer a balance between rigidity and flexibility, making them interesting for studying structure-activity relationships and designing peptides with specific properties. This could be valuable in developing new therapeutics or understanding the function of natural peptides containing these amino acids.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



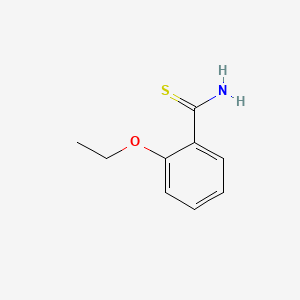
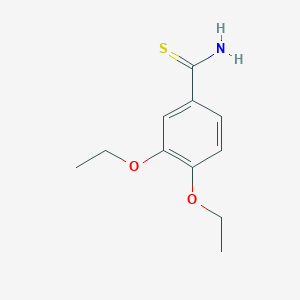





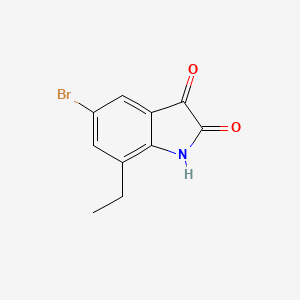

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
